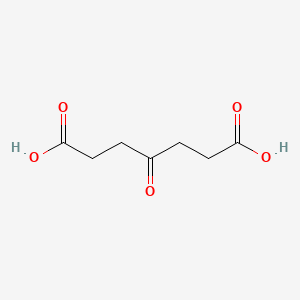

4-Oxoheptanedioic acid

Description

Nomenclature and Chemical Identity in Research Literature

In scientific literature, 4-Oxoheptanedioic acid is identified by several names and chemical identifiers. The most formal name designated by the International Union of Pure and Applied Chemistry (IUPAC) is this compound. However, it is also commonly referred to by the trivial names 4-ketopimelic acid and 4-oxopimelic acid. wikipedia.orgsigmaaldrich.com Pimelic acid is the common name for the seven-carbon dicarboxylic acid, heptanedioic acid, which serves as the parent structure. chemicalbook.com The compound is unambiguously identified in chemical databases and supply catalogs by its CAS Registry Number, 502-50-1. wikipedia.orgsigmaaldrich.com

Below is a data table summarizing the key chemical identity information for this compound.

| Identifier | Value |

| IUPAC Name | This compound |

| Common Names | 4-Ketopimelic acid, 4-Oxopimelic acid, γ-Ketopimelic acid |

| CAS Number | 502-50-1 |

| Molecular Formula | C₇H₁₀O₅ |

| Molecular Weight | 174.15 g/mol |

| Linear Formula | HO₂CCH₂CH₂COCH₂CH₂CO₂H |

| SMILES String | OC(=O)CCC(=O)CCC(O)=O |

| InChI Key | UDDSEESQRGPVIL-UHFFFAOYSA-N |

Data sourced from multiple chemical suppliers and databases. sigmaaldrich.comrsc.org

Historical Perspective on the Discovery and Initial Characterization in Scientific Studies

While the precise moment of its first discovery is not clearly documented in readily available contemporary literature, references indicate that this compound, often cited as 4-ketopimelic acid, has been a known compound in the chemical sciences for a significant period. A 2017 research article notes that the compound has been known for "more than 70 years," suggesting its presence in the scientific literature since at least the 1940s. researchgate.net Early synthetic work from the late 1930s, such as that by G. Komppa in 1938, also appears to reference ketopimelic acid. Current time information in Bangalore, IN.

An established and frequently cited method for its preparation involves starting from furfural (B47365), a readily available platform chemical derived from biomass. researchgate.net In this synthesis, furfural undergoes a Perkin reaction with acetic anhydride (B1165640) to form β-furanylacrylic acid. Subsequently, this intermediate is treated with an acid, such as aqueous sulfuric acid, which opens the furan (B31954) ring and hydrolyzes the structure to yield this compound. researchgate.net This synthesis route highlights the compound's connection to renewable feedstocks.

Significance within Organic Chemistry Research

The bifunctional nature of this compound makes it a versatile building block and intermediate in organic synthesis. Its ketone and two carboxylic acid groups provide multiple reactive sites for constructing more complex molecular architectures.

One of its most prominent applications is as a specialized linker in the solid-phase synthesis of oligonucleotides. nih.govbu.edu The structure contains a 4-oxobutanoate (B1241810) motif which allows for the release of a synthesized molecule from a solid support under mild conditions using hydrazinium (B103819) acetate (B1210297). techscience.com This is particularly valuable for creating base-sensitive oligonucleotides that would be degraded by the harsh alkaline conditions used with standard linkers. nih.gov

Furthermore, derivatives of this compound have been employed as key precursors in the total synthesis of complex natural products. For instance, in a synthesis of a tetracyclic intermediate for the alkaloid strychnine, diethyl 4-oxopimelate was selectively hydrolyzed using a lipase (B570770) to its monoester. nobelprize.org This monoester was then coupled and subjected to a samarium iodide-mediated ketyl radical cyclization to form the core structure, demonstrating the utility of the 4-oxoheptanedioate backbone in advanced cyclization strategies. nobelprize.orguni-halle.de

The compound itself can undergo various transformations, as detailed in the table below.

| Reaction Type | Reagents/Conditions | Product(s) | Research Context |

| Condensation | Paraformaldehyde, H₂SO₄ or Amberlyst-H⁺ | 2,9,13-trioxadispiro[4.1.4.3]tetradecane-3,6,10-trione | Synthesis of novel dispiro bis-lactone (B144190) ring systems. researchgate.netnih.gov |

| Reduction | Sodium borohydride (B1222165) (NaBH₄), Lithium aluminum hydride (LiAlH₄), Catalytic Hydrogenation | 4-hydroxyheptanedioic acid | Standard ketone reduction to a secondary alcohol. nobelprize.org |

| Oxidation | Potassium permanganate (B83412) (KMnO₄), Chromium trioxide (CrO₃) | 4,5-dioxoheptanedioic acid | Further oxidation of the carbon backbone. nobelprize.org |

| Polymerization | Glycerol, p-toluenesulfonic acid or Sb₂O₃ | Poly(4-ketopimelic acid-glycerol) | Creation of renewable resource-based branched polymers. uni-halle.de |

Relevance to Biological and Environmental Sciences Research

In the biological sciences, this compound is recognized as a product of lipid peroxidation, a process associated with oxidative stress. Specifically, it can be formed from the oxidative fragmentation of docosahexaenoic acid (DHA), a crucial omega-3 fatty acid highly concentrated in the brain and retina. The formation of 4-oxoheptanedioic monoamide adducts on proteins and ethanolamine (B43304) phospholipids (B1166683) has been observed in human blood. dss.go.th These adducts are not inert; research has shown they are biologically active and can promote angiogenesis (the formation of new blood vessels) by interacting with the Toll-like receptor 2 (TLR2) pathway. nobelprize.org

Its metabolic relevance is also noted in the catabolism of other molecules. For example, it is implicated in the breakdown pathway of 4-hydroxynonanedioic acid, another lipid peroxidation product. Additionally, research on the bacterium Acinetobacter has shown that 4-hydroxy-2-ketopimelate, a closely related derivative, is cleaved by an aldolase (B8822740) as part of the degradation pathway for 4-hydroxyphenylacetic acid. Current time information in Bangalore, IN. The degradation of 2-aminoadipic acid, a biomarker for diabetes, proceeds through 2-oxoheptanedioic acid, which is then converted to succinyl-CoA by a dehydrogenase complex.

In environmental science, this compound has been identified as a component of atmospheric aerosols. It has been detected in samples from marine environments and even in the polar atmosphere, indicating its widespread distribution. rsc.org Its presence in the atmosphere is attributed to the secondary oxidation of unsaturated fatty acids, linking biogenic or anthropogenic emissions to the formation of secondary organic aerosols (SOA). rsc.org The study of such water-soluble organic compounds is critical for understanding their role in atmospheric chemistry and their ability to act as cloud condensation nuclei (CCN), thereby influencing climate. rsc.org

Structure

3D Structure

Properties

IUPAC Name |

4-oxoheptanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O5/c8-5(1-3-6(9)10)2-4-7(11)12/h1-4H2,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDDSEESQRGPVIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40198238 | |

| Record name | 4-Oxopimelic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40198238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

502-50-1 | |

| Record name | 4-Ketopimelic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=502-50-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Oxopimelic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000502501 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 502-50-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16642 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Oxopimelic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40198238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-oxopimelic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.220 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations in Research

Established Synthetic Routes and Reaction Conditions for 4-Oxoheptanedioic Acid

The targeted introduction of a carbonyl group at the C4 position of a heptanedioic acid backbone presents a unique synthetic challenge. Research in this area has explored the selective oxidation of heptanedioic acid derivatives, employing various oxidizing agents and catalytic systems to achieve the desired transformation.

Oxidation of Heptanedioic Acid Derivatives in Laboratory Synthesis

In a laboratory setting, the synthesis of this compound can be approached through the oxidation of suitable heptanedioic acid derivatives. The choice of oxidizing agent and reaction conditions is crucial for achieving the desired product with high selectivity and yield.

Potassium permanganate (B83412) (KMnO4) is a powerful oxidizing agent capable of oxidizing a wide range of organic functional groups. While direct oxidation of the methylene (B1212753) group at the C4 position of heptanedioic acid is challenging due to the high reactivity of KMnO4, its use in the oxidation of precursor molecules is a viable strategy. For instance, a classical approach to synthesizing dicarboxylic acids involves the oxidative cleavage of cyclic ketones. In a related context, pimelic acid (heptanedioic acid) can be prepared by the oxidation of cycloheptanone (B156872) with strong oxidizing agents like potassium permanganate. However, the selective oxidation of a methylene group within the pimelic acid chain to a ketone is not a commonly reported transformation using potassium permanganate due to the likelihood of over-oxidation and C-C bond cleavage.

Chromium trioxide (CrO3) and its derivatives are versatile oxidizing agents in organic synthesis. Jones reagent, a solution of chromium trioxide in aqueous sulfuric acid and acetone (B3395972), is a common reagent for the oxidation of secondary alcohols to ketones and primary alcohols to carboxylic acids. While direct oxidation of an unactivated methylene group in heptanedioic acid with chromium trioxide is not a standard procedure, its application in the oxidation of a precursor alcohol, such as 4-hydroxyheptanedioic acid, would be a plausible synthetic route to this compound. The reaction would typically be carried out in acetone as a solvent.

The pH of the reaction medium plays a critical role in oxidation reactions. Oxidations with potassium permanganate are often carried out in acidic or basic conditions, which can influence the reactivity of the oxidizing agent and the stability of the substrate and product. For instance, under acidic conditions, permanganate is a very strong oxidant.

Chromium trioxide oxidations using Jones reagent are conducted in strongly acidic conditions. The acidic medium is necessary for the formation of the active chromic acid species. The choice between acidic and basic media would depend on the specific substrate and the desired selectivity, as it can influence the rate of reaction and the potential for side reactions.

Catalytic Oxidation Processes in Industrial Production

For large-scale production, catalytic methods are generally preferred over stoichiometric oxidations due to their efficiency, selectivity, and reduced waste generation. The development of catalytic systems for the selective oxidation of C-H bonds is an active area of research with significant industrial implications.

Transition metal catalysts, particularly those based on platinum and palladium, have shown promise in the selective activation and oxidation of C-H bonds in aliphatic chains.

Platinum-catalyzed C-H activation has been studied for the functionalization of alkanes. These catalysts can operate under various conditions and have the potential to be applied to the selective oxidation of a methylene group in a dicarboxylic acid like heptanedioic acid. The mechanism often involves the formation of an organometallic intermediate, followed by an oxidation step.

Palladium-catalyzed reactions are well-known for their ability to facilitate a wide range of organic transformations, including C-H activation and oxidation. Recent research has demonstrated the possibility of catalyst-controlled, site-selective lactonization of dicarboxylic acids via the activation of β- or γ-methylene C-H bonds using palladium catalysts. This approach, which involves the formation of a cyclic ester, highlights the potential for palladium to selectively functionalize a specific methylene group within a dicarboxylic acid chain. While not a direct synthesis of this compound, it provides a strong indication that palladium catalysis could be a viable strategy for its industrial production, potentially through a multi-step process involving the formation and subsequent hydrolysis of a lactone intermediate.

Controlled Temperature and Pressure Conditions

The synthesis and subsequent reactions of this compound and its derivatives are often conducted under carefully controlled temperature and pressure conditions to ensure optimal yield, purity, and selectivity. While specific parameters are highly dependent on the particular reaction, general principles of chemical kinetics and thermodynamics guide the selection of these conditions. For instance, in esterification or hydrolysis reactions, temperature is a critical factor that influences the rate of reaction and the position of the equilibrium. Similarly, in certain multi-step syntheses, precise temperature control can prevent the formation of unwanted byproducts. Pressure modifications are typically employed when gaseous reactants or products are involved or to influence reaction rates and equilibria in liquid-phase reactions. However, for the specific transformations discussed herein, detailed temperature and pressure conditions are not extensively reported in the available literature, suggesting that many of these reactions are effectively carried out under standard atmospheric pressure with conventional temperature regulation.

Selective Hydrolysis of Diethyl 4-Oxopimelate via Lipase (B570770) Catalysis

The selective transformation of symmetrical diesters into their corresponding monoesters is a valuable synthetic strategy, and enzymatic catalysis, particularly with lipases, has emerged as a powerful tool for achieving this. Lipases are known for their ability to catalyze the hydrolysis of ester bonds with high chemo-, regio-, and enantioselectivity under mild reaction conditions.

Formation of Monoester Intermediates

The desymmetrization of diethyl 4-oxopimelate, the diethyl ester of this compound, through lipase-catalyzed hydrolysis can theoretically yield the corresponding monoester, ethyl 4-oxoheptanedioate. This process relies on the enzyme's ability to selectively hydrolyze one of the two ester groups. The general mechanism for lipase-catalyzed ester hydrolysis involves the formation of an acyl-enzyme intermediate, followed by nucleophilic attack by water to release the carboxylic acid. In the case of a diester, the reaction can be controlled to favor the formation of the monoester by optimizing reaction parameters such as enzyme choice, solvent, water content, and reaction time. While the specific application of lipase catalysis to diethyl 4-oxopimelate is not extensively detailed in the reviewed literature, the principle of lipase-catalyzed desymmetrization of prochiral and symmetrical diesters is a well-established synthetic methodology.

| Enzyme Class | Typical Reaction | Key Advantage |

| Lipase | Selective mono-hydrolysis of diesters | High selectivity under mild conditions |

Subsequent Coupling with Nucleophiles (e.g., indolylacetonitrile)

Synthesis from Furfural (B47365) via β-Furanylacrylic Acid

The synthesis of dicarboxylic acids from renewable resources is an area of significant research interest. Furfural, a bio-based platform chemical derived from lignocellulosic biomass, can serve as a starting material for various valuable chemicals. A potential, though not extensively documented, synthetic pathway to this compound could involve intermediates derived from furfural, such as β-furanylacrylic acid. This would likely involve a multi-step process, potentially including the opening of the furan (B31954) ring and subsequent oxidation and/or reduction steps to yield the final keto-diacid structure. However, a direct and established synthetic route for this compound commencing from furfural via β-furanylacrylic acid is not described in the available scientific literature. Research in this area has more commonly focused on the direct oxidation of furfural to furoic acid.

Application as a Cleavable Linker in Solid-Phase Synthesis

Solid-phase synthesis is a powerful technique for the assembly of complex molecules like peptides and oligonucleotides on a solid support. A key component of this methodology is the linker, which tethers the growing molecule to the resin and must be cleavable under specific conditions to release the final product. This compound has been identified as an effective orthogonal linker for the solid-phase synthesis of base-sensitive oligonucleotides. mdpi.com

The utility of this linker stems from the presence of a 4-oxobutanoate (B1241810) structural motif within its backbone. This feature allows for the selective cleavage of the linker under mild conditions, which is crucial when working with sensitive molecules that would be degraded by harsher cleavage reagents.

Activation via Hydrazinium (B103819) Acetate (B1210297) Treatment

The cleavage of the this compound linker from the solid support is achieved through treatment with hydrazinium acetate. mdpi.com This reagent specifically targets the 4-oxobutanoate structure, leading to the release of the synthesized molecule. The mechanism of this cleavage is analogous to the deprotection of levulinoyl groups, which also involves a cyclization reaction initiated by hydrazine. This mild cleavage condition makes the this compound linker particularly suitable for the synthesis of delicate biomolecules.

| Linker | Cleavage Reagent | Key Feature |

| This compound | Hydrazinium acetate | Mild cleavage due to 4-oxobutanoate motif |

Release of Oligonucleotides

In the realm of synthetic biology and molecular medicine, the solid-phase synthesis of oligonucleotides is a cornerstone technology. The choice of a linker, a molecule that tethers the growing oligonucleotide chain to a solid support, is critical for the successful synthesis and recovery of the final product. This compound has been identified as a valuable orthogonal linker, particularly for the synthesis of base-sensitive oligonucleotides researchgate.net.

The functionality of this compound allows it to be anchored to an aminoalkylated resin through one of its carboxyl groups. The oligonucleotide chain is then synthesized, with the 3'-end of the first nucleoside attached to the linker. A key feature of this linker is the presence of a 4-oxobutanoate structural motif. This specific chemical structure allows for the selective cleavage and release of the synthesized oligonucleotide from the solid support under very mild conditions. The release is typically achieved through treatment with hydrazinium acetate researchgate.net. This mild cleavage condition is particularly advantageous when the oligonucleotide contains base-sensitive modifications or protecting groups that would be degraded under the harsher conditions required for more conventional linkers researchgate.net. The orthogonality of this linker system ensures that the cleavage from the solid support can be performed without affecting other protecting groups on the oligonucleotide, thereby preserving the integrity of the final product.

Chemical Reactions and Derivatization Studies for Research Applications

The chemical reactivity of this compound is primarily centered around its ketone and carboxylic acid functional groups. These sites allow for a variety of chemical transformations, making it a versatile molecule in research settings.

Oxidation Reactions of this compound

The ketone group at the 4-position of this compound is a prime target for oxidation reactions. These reactions can introduce new functional groups and lead to the synthesis of novel dicarboxylic acids.

Several strong oxidizing agents are commonly employed in organic synthesis to oxidize carbons alpha to a carbonyl group.

Potassium Permanganate (KMnO₄): This is a powerful oxidizing agent that can oxidize a wide range of organic compounds. Under controlled conditions, it could potentially oxidize the alpha-methylene group of the ketone in this compound. However, due to its high reactivity, it might also lead to cleavage of carbon-carbon bonds, resulting in a mixture of products.

Chromium Trioxide (CrO₃): Often used in the form of Jones reagent (CrO₃ in aqueous sulfuric acid and acetone), chromium trioxide is another potent oxidizing agent capable of oxidizing secondary alcohols to ketones and, under more forcing conditions, can oxidize activated methylene groups.

Hydrogen Peroxide (H₂O₂): In the presence of certain catalysts, hydrogen peroxide can be used for the oxidation of ketones. This reagent is considered a "greener" oxidant as its byproduct is water.

The selection of the appropriate oxidizing agent and reaction conditions would be crucial to achieve the desired transformation to 4,5-dioxoheptanedioic acid while minimizing side reactions involving the carboxylic acid groups.

Reduction Reactions of the Ketone Group

The ketone functionality of this compound can be selectively reduced to a secondary alcohol, providing a route to hydroxy-dicarboxylic acids.

The reduction of the ketone at the 4-position of this compound results in the formation of 4-hydroxyheptanedioic acid. This reaction introduces a hydroxyl group, which can serve as a handle for further chemical modifications. The selective reduction of a ketone in the presence of carboxylic acids is a common transformation in organic synthesis. A patent for derivatives of 4-hydroxybutanoic acid mentions the reduction of keto acids to the corresponding alcohols using potassium borohydride (B1222165) (for the acid form) or sodium borohydride (for the ester form) google.com.

A suitable reagent for this transformation is Sodium Borohydride (NaBH₄) . It is a mild reducing agent that readily reduces aldehydes and ketones to their corresponding alcohols but does not typically reduce carboxylic acids or esters under standard conditions masterorganicchemistry.comwikipedia.org. The reaction is generally carried out in a protic solvent such as methanol (B129727) or ethanol. The hydride from the borohydride attacks the electrophilic carbonyl carbon, and upon workup with water or a mild acid, the resulting alkoxide is protonated to yield the alcohol.

Data Tables

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₀O₅ |

| Molecular Weight | 174.15 g/mol sigmaaldrich.comamerigoscientific.com |

| CAS Number | 502-50-1 sigmaaldrich.comamerigoscientific.com |

| Appearance | White powder |

| Melting Point | 142-144 °C sigmaaldrich.com |

Table 2: Chemical Transformations of this compound

| Reaction Type | Product | Reagents |

|---|---|---|

| Oxidation | 4,5-Dioxoheptanedioic Acid | Potassium Permanganate, Chromium Trioxide, Hydrogen Peroxide |

| Reduction | 4-Hydroxyheptanedioic Acid | Sodium Borohydride |

Reducing Agents (Sodium Borohydride, Lithium Aluminum Hydride, Catalytic Hydrogenation)

The reduction of this compound can be selectively achieved depending on the choice of reducing agent, targeting either the ketone or both the ketone and the carboxylic acid functional groups.

Sodium Borohydride (NaBH₄) : This reagent is a mild reducing agent known for its chemoselectivity. It will readily reduce aldehydes and ketones to their corresponding alcohols. youtube.comchemguide.co.uk In the case of this compound, sodium borohydride selectively reduces the ketone group at the C4 position to a secondary alcohol, yielding 4-hydroxyheptanedioic acid. The carboxylic acid groups remain unaffected by this reagent under standard conditions. nih.govwikipedia.orglibretexts.org γ-Oxoesters, which are structurally similar, react chemoselectively with sodium borohydride to produce the corresponding γ-hydroxyesters. nih.gov

Lithium Aluminum Hydride (LiAlH₄) : As a much stronger and less selective reducing agent than NaBH₄, lithium aluminum hydride (LAH) will reduce both the ketone and the carboxylic acid functional groups. masterorganicchemistry.comadichemistry.comleah4sci.com Treatment of this compound with LiAlH₄ results in the reduction of the ketone to a secondary alcohol and both carboxylic acid groups to primary alcohols. This transformation yields heptane-1,4,7-triol. The reaction must be carried out in an anhydrous solvent like diethyl ether, and it is followed by an acidic workup to neutralize the intermediate aluminum salts and protonate the alkoxides. libretexts.orgyoutube.com

Catalytic Hydrogenation : This method involves the use of hydrogen gas (H₂) and a metal catalyst, such as palladium on carbon (Pd/C), platinum (Pt), or nickel (Ni). tcichemicals.com Catalytic hydrogenation is an effective method for reducing the ketone group of this compound to a hydroxyl group, forming 4-hydroxyheptanedioic acid. This process is a form of catalytic reduction. tcichemicals.com Depending on the specific catalyst and reaction conditions (temperature and pressure), it can be highly selective for the ketone, leaving the carboxylic acid groups intact.

| Reducing Agent | Functional Group(s) Reduced | Product |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Ketone only | 4-Hydroxyheptanedioic acid |

| Lithium Aluminum Hydride (LiAlH₄) | Ketone and both Carboxylic Acids | Heptane-1,4,7-triol |

| Catalytic Hydrogenation (e.g., H₂/Pd/C) | Ketone only (typically) | 4-Hydroxyheptanedioic acid |

Nucleophilic Addition Reactions at the Ketone Group

The ketone's carbonyl carbon in this compound is electrophilic and susceptible to attack by nucleophiles. This leads to nucleophilic addition reactions, where the carbon-oxygen pi bond is broken, and a new carbon-nucleophile bond is formed. libretexts.org This is distinct from nucleophilic acyl substitution, which typically occurs at carboxylic acid derivatives. libretexts.orgmasterorganicchemistry.com

Condensation Reactions

The presence of alpha-hydrogens adjacent to the ketone group in this compound allows it to participate in condensation reactions, such as the aldol (B89426) condensation.

Aldol Condensation with Paraformaldehyde

Research has demonstrated that this compound (also known as 4-ketopimelic acid) undergoes a notable condensation reaction with paraformaldehyde, a solid form of formaldehyde (B43269). rsc.org This reaction serves as a method to construct more complex molecular architectures from this biomass-derived compound. rsc.org

The reaction proceeds via an acid-catalyzed mechanism. rsc.org In the presence of a strong acid catalyst like sulfuric acid, the ketone's carbonyl oxygen is protonated, which facilitates the formation of an enol intermediate. masterorganicchemistry.comyoutube.com This enol then acts as a nucleophile, attacking the electrophilic carbon of formaldehyde (derived from paraformaldehyde in acidic conditions). The process is an asymmetric aldol reaction that introduces a hydroxymethyl group. nih.gov A proposed mechanism suggests that this acid-catalyzed aldol condensation occurs stepwise, leading to four hydroxymethylations at the C-3 and C-5 positions (the alpha-carbons) of the keto-diacid. rsc.org

The intermediate formed from the multiple hydroxymethylations, α,α,α′,α′-tetrahydroxymethyl-4-oxoheptanedioic acid, is unstable and undergoes further intramolecular reactions under the acidic conditions. rsc.org This intermediate undergoes two lactonizations (ester formation) and a ring closure to a tetrahydro-2H-pyran-4-one structure. rsc.org The final result is the formation of a complex tricyclic product, 2,9,13-trioxadispiro[4.1.4.3]tetradecane-3,6,10-trione. rsc.orgchem960.com This novel dispiro bis-lactone (B144190) is produced in high yield. rsc.orgrsc.org

| Reactants | Catalyst | Conditions | Product | Yield |

|---|---|---|---|---|

| This compound, Paraformaldehyde | Conc. H₂SO₄ (20 mol%) | 80 °C, 24 h | 2,9,13-trioxadispiro[4.1.4.3]tetradecane-3,6,10-trione | 88% |

Condensation with 2-Azaheterylanilines for Tetracyclic Derivatives Synthesis

The reaction of this compound with 2-azaheterylanilines has proven to be a fruitful pathway for the synthesis of novel tetracyclic compounds. This transformation typically involves a heterocyclization process that is highly dependent on the reaction conditions.

Heterocyclization Reactions

The condensation of this compound with substituted 2-azaheterylanilines leads to the formation of partially hydrogenated quinazoline (B50416) and pyrrolo[1,2-a]quinazoline derivatives. The specific products obtained are a direct result of the reaction pathway, which can be controlled by the choice of solvent, temperature, and reaction time. For instance, the reaction can be guided to yield specific isomers by carefully tuning these parameters.

Influence of Solvent, Temperature, and Duration

The outcome of the condensation reaction is profoundly influenced by the experimental conditions. A systematic study of these factors has revealed that the nature of the solvent, the reaction temperature, and the duration of the reaction are critical in determining the final product distribution.

| Solvent | Temperature | Duration | Major Product |

| Methanol | Reflux | 3 hours | Partially hydrogenated nih.govresearchgate.netscispace.comtriazino[2,3-c]quinazoline |

| Acetic Acid | Reflux | 6 hours | 3-(2,8-dioxo-7,8-dihydro-2H-pyrrolo[1,2-a] nih.govresearchgate.netscispace.comtriazino[2,3-c]quinazolin-5a(6H)-yl)propanoic acid derivatives |

This table illustrates the impact of different reaction conditions on the synthesis of tetracyclic derivatives from this compound and 2-azaheterylanilines.

Derivatization for Analytical and Synthetic Purposes

To facilitate its analysis by techniques such as gas chromatography-mass spectrometry (GC-MS) and to enable its use in further synthetic applications, this compound is often converted into various derivatives.

Dibutyl Ester Formation for GC-MS Analysis in Environmental Samples

For the detection and quantification of this compound in environmental samples, such as marine aerosols, a derivatization step to form its dibutyl ester is employed. This is typically achieved by reacting the acid with n-butanol in the presence of a catalyst like boron trifluoride (BF3) at elevated temperatures. The resulting dibutyl ester is more volatile and thermally stable than the parent acid, making it amenable to GC-MS analysis. This method has been successfully used to identify and quantify this compound in marine atmospheric samples for the first time researchgate.net.

The mass spectrum of the dibutyl ester of this compound exhibits characteristic fragment ions that allow for its unambiguous identification. High-resolution mass spectrometry can be used to confirm the elemental composition of these fragments.

| m/z | Ion Structure/Fragment |

| 287 | [M+H]+ |

| 231 | [M-C4H9O]+ |

| 175 | [M-C4H9O-C4H8]+ |

| 157 | [M-C4H9O-C4H8-H2O]+ |

This table shows the characteristic mass fragments observed in the GC-MS analysis of this compound dibutyl ester.

Trisilyl Derivatization for Carbonyl Group Confirmation in Analytical Studies

In analytical studies, particularly those employing GC-MS, derivatization is often necessary to enhance the volatility and thermal stability of polar analytes like this compound. Silylation, the introduction of a trimethylsilyl (B98337) (TMS) group, is a common technique for this purpose. For keto acids, this process can also serve to confirm the presence of the carbonyl group.

The derivatization of α-keto acids with silylating agents, often following an initial oximation step, has been a standard procedure for their determination in biological samples like urine and serum by GC-MS nih.gov. Oximation converts the keto group into an oxime, which is then silylated along with the carboxylic acid groups. This two-step derivatization prevents the formation of multiple derivatives from a single keto acid due to tautomerization. The resulting silylated oximes are stable and provide characteristic mass spectra that confirm the original presence of the carbonyl functionality. While this method is established for α-keto acids, similar principles can be applied to other keto acids for analytical confirmation.

Formation of Monoamide Derivatives for Biomolecule Modification Studies

This compound can be converted into monoamide derivatives, which are of interest in the study of biomolecule modifications. These derivatives can be formed through the reaction of this compound with primary amino groups of biomolecules, such as proteins and ethanolamine (B43304) phospholipids (B1166683) nih.gov.

The formation of these monoamide adducts has been studied in the context of oxidative stress and lipid peroxidation. For instance, the oxidative fragmentation of docosahexaenoate (DHA), a polyunsaturated fatty acid, can lead to the formation of reactive species that subsequently modify biomolecules, resulting in the formation of this compound monoamides nih.gov. An LC-MS/MS method has been developed to quantify these derivatives in biological samples, providing insights into the extent of oxidative damage nih.gov.

Biochemical Roles and Metabolic Pathways in Biological Systems

Participation in Metabolic Studies of Dicarboxylic Acids

While dicarboxylic acids as a class are recognized for their roles in both normal and pathological metabolism, specific studies focusing on 4-oxoheptanedioic acid are limited. Dicarboxylic acids are typically formed through the ω-oxidation of fatty acids, serving as an alternative energy source when mitochondrial β-oxidation is impaired. This process is particularly active in the liver and kidneys. The resulting dicarboxylic acids are then metabolized primarily through peroxisomal β-oxidation.

Urinary analysis of organic acids is a key diagnostic tool for various inborn errors of metabolism. The presence of elevated levels of certain dicarboxylic acids in urine, a condition known as dicarboxylic aciduria, can indicate defects in fatty acid oxidation. However, literature specifically detailing the role or measurement of this compound in these broader metabolic profiling studies is not extensively available. Its significance is predominantly discussed in the more specialized context of biotin (B1667282) biosynthesis.

Relation to Pimelic Acid and Biotin Biosynthesis

The most well-documented role of this compound's precursor, pimelic acid, is as a fundamental building block in the biosynthesis of biotin. Biotin is an essential cofactor for a variety of carboxylase enzymes involved in critical metabolic processes such as gluconeogenesis, fatty acid synthesis, and amino acid catabolism. The synthesis of the biotin molecule can be divided into two main stages: the formation of a pimelate (B1236862) moiety and the subsequent assembly of the bicyclic ring structure. The seven carbons of pimelic acid form the valeric acid side chain of biotin.

Bacteria have evolved distinct pathways for the synthesis of the pimelate moiety. Two of the most extensively studied pathways are found in Escherichia coli and Bacillus subtilis.

In Escherichia coli, the synthesis of the pimeloyl moiety cleverly hijacks the fatty acid synthesis (FAS) pathway. This process involves two key enzymes encoded by the bioC and bioH genes.

Methylation by BioC : The pathway begins with the BioC enzyme, an O-methyltransferase, which methylates the free carboxyl group of a malonyl-thioester (specifically, malonyl-ACP).

Elongation via Fatty Acid Synthesis : This methylation disguises the malonyl-ACP methyl ester, allowing it to be recognized as a primer by the fatty acid synthesis machinery. The modified molecule then undergoes two rounds of elongation, with each cycle adding two carbon atoms.

Demethylation by BioH : The resulting pimeloyl-ACP methyl ester is then acted upon by the BioH enzyme, an esterase, which hydrolyzes the methyl ester to yield pimeloyl-ACP and methanol (B129727).

This pathway is notable for not producing free pimelic acid as an intermediate.

Bacillus subtilis employs a different strategy that involves the oxidative cleavage of long-chain fatty acids. This pathway utilizes the enzymes BioI and BioW.

Oxidative Cleavage by BioI : BioI is a cytochrome P450 enzyme that catalyzes the cleavage of C-C bonds in long-chain acyl-ACPs. This reaction generates pimeloyl-ACP.

Activation by BioW : Unlike the E. coli pathway, in B. subtilis, free pimelic acid is a bona fide intermediate. It is believed that a thioesterase cleaves pimeloyl-ACP to release free pimelate. The enzyme BioW, a pimeloyl-CoA synthetase, then activates the free pimelic acid by ligating it to Coenzyme A (CoA) in an ATP-dependent reaction, forming pimeloyl-CoA. While BioI can contribute to pimelate synthesis, studies have shown that BioW is essential for biotin production in B. subtilis.

| Feature | Escherichia coli (BioC-BioH Pathway) | Bacillus subtilis (BioI-BioW Pathway) |

|---|---|---|

| Key Enzymes | BioC (O-methyltransferase), BioH (Esterase) | BioI (Cytochrome P450), BioW (Pimeloyl-CoA synthetase) |

| Strategy | Methylation/demethylation to hijack fatty acid synthesis | Oxidative cleavage of fatty acyl chains |

| Starting Substrate for Pathway-Specific Enzymes | Malonyl-ACP | Long-chain acyl-ACPs |

| Free Pimelic Acid Intermediate | No | Yes |

| Final Product of the Pathway | Pimeloyl-ACP | Pimeloyl-CoA |

Regardless of the pathway used to generate the pimelate moiety, the ultimate product is a thioester, either pimeloyl-ACP or pimeloyl-CoA. This activated form is the essential substrate for the first enzyme in the biotin ring assembly pathway, 8-amino-7-oxononanoate (B1240340) synthase (AONS), which is encoded by the bioF gene. AONS catalyzes the condensation of pimeloyl-CoA (or pimeloyl-ACP) with L-alanine to form 8-amino-7-oxononanoate, committing the pimelate unit to the final stages of biotin synthesis.

Pimelate Synthesis Pathways

Involvement in Lysine (B10760008) Catabolism Pathways

Recent research has uncovered a potential link between pimelic acid metabolism and the lysine degradation pathway. While the primary route for lysine catabolism in humans is the saccharopine pathway, which occurs in the mitochondria, studies have shown that certain enzymes within this pathway can act on substrates structurally similar to the natural intermediates.

One such enzyme is the human 2-oxoadipate dehydrogenase complex (OADHc), a key component of the L-lysine degradation pathway. Its primary role is the oxidative decarboxylation of 2-oxoadipate to glutaryl-CoA. However, a 2022 study demonstrated that the first component of this complex, 2-oxoadipate dehydrogenase (E1a), exhibits functional promiscuity. nih.govnih.gov The study found that E1a can oxidize 2-oxopimelate, a seven-carbon analogue and a likely metabolic derivative of this compound, in a manner similar to its natural six-carbon substrate, 2-oxoadipate. nih.gov

| Substrate | Carbon Length | Role in Metabolism | Relative Processing Efficiency by OADHc |

|---|---|---|---|

| 2-Oxoadipate | C6 | Natural substrate in lysine catabolism | High |

| 2-Oxopimelate | C7 | Non-cognate substrate; related to pimelic acid | Low (approx. 100x less effective than with 2-oxoadipate) nih.gov |

Link to 2-Oxopimelic Acid and 2-Aminoadipic Acid (2-AAA) Metabolism

While this compound is structurally similar to key intermediates in the degradation of the amino acid L-lysine, its direct role in this pathway is not as a primary, natural substrate. The established metabolic route for lysine breakdown involves the intermediate 2-aminoadipic acid (2-AAA), which is converted to 2-oxoadipic acid. This 2-oxoadipic acid is then decarboxylated by the mitochondrial 2-oxoadipate dehydrogenase complex (OADHc) to form glutaryl-CoA. mdpi.comhmdb.ca

However, research has demonstrated a potential interaction between an enzyme of this pathway and a structural analog, 2-oxopimelic acid (an alternative name for this compound is 4-ketopimelic acid, while 2-oxoheptanedioic acid is 2-ketopimelic acid). Studies have shown that the human 2-oxoadipate dehydrogenase (an enzyme component of the OADHc) can recognize and process 2-oxopimelic acid as a non-natural, or non-cognate, substrate. mdpi.com This indicates that while 2-oxopimelic acid is not a standard intermediate in human lysine metabolism, the enzymatic machinery of the pathway has the versatility to act upon it, catalyzing its transformation in vitro. mdpi.com This interaction highlights a potential, albeit unconventional, link between this compound's isomer and the 2-aminoadipic acid metabolic pathway.

Some literature has mentioned the conversion of 2-oxoheptanedioic acid into succinyl-CoA as a step in the 2-AAA catabolic pathway, facilitated by a complex involving the DHTKD1 gene product. nih.gov However, the natural substrate for the DHTKD1-containing OADHc in the lysine degradation pathway is 2-oxoadipate. mdpi.comhmdb.ca

Potential as a Functional Parent in Metabolite Formation

The chemical structure of this compound, featuring two carboxylic acid groups and a central ketone group, makes it a "functional parent." This term signifies that it can serve as a foundational molecule from which other, more complex metabolites are derived. Its reactive sites allow for various biochemical transformations, leading to the formation of a range of derivatives.

One significant example of this role is its formation of monoamide derivatives through reactions with biological molecules. As detailed in section 3.4.1, this compound can be incorporated into proteins and phospholipids (B1166683), creating new molecular structures with distinct biological properties. researchgate.netnih.gov Furthermore, the demonstrated in-vitro conversion of its isomer, 2-oxopimelic acid, by the 2-oxoadipate dehydrogenase complex illustrates its potential to enter metabolic pathways and be transformed into other key intermediates. mdpi.com These examples underscore the role of this compound as a precursor, or functional parent, in the generation of diverse metabolites.

Association with Lipid Peroxidation Products

Generation of 4-Oxoheptanedioic Monoamide Derivatives

This compound is linked to oxidative stress through its formation as part of adducts on biomolecules. Specifically, 4-oxoheptanedioic monoamide (OHdiA) derivatives are formed when lipid peroxidation products react with the primary amino groups of proteins and ethanolamine (B43304) phospholipids. researchgate.netnih.gov These OHdiA monoamide derivatives represent a covalent modification of these essential biological molecules, which can alter their function and has been implicated in pathological states. researchgate.netnih.gov

| Derivative Type | Biomolecule Target | Resulting Adduct |

| Monoamide | Proteins (e.g., Lysyl residues) | 4-Oxoheptanedioic monoamide-protein |

| Monoamide | Ethanolamine Phospholipids | 4-Oxoheptanedioic monoamide-phospholipid |

Products of Docosahexaenoate (DHA) Oxidation

The formation of these derivatives is directly tied to the oxidative degradation of docosahexaenoate (DHA), an omega-3 polyunsaturated fatty acid highly enriched in neural tissues like the brain and retina. researchgate.netnih.gov Phospholipids containing DHA are primary targets for damage by free radicals. The oxidative fragmentation of DHA-containing phospholipids, such as 2-docosahexaenoyl-1-palmityl-sn-glycerophosphocholine (DHA-PC), generates a variety of reactive molecules. researchgate.netnih.gov This process is a key source of the precursors that lead to the formation of this compound derivatives on other molecules.

Formation from 4-Keto-7-oxohept-5-enoic acid (KOHA)-PC

Among the products generated from DHA oxidation is 4-keto-7-oxohept-5-enoic acid (KOHA), which is esterified to 2-lysophosphatidylcholine, forming a compound known as KOHA-PC. researchgate.netnih.gov It is this reactive lipid product, KOHA-PC, that directly modifies biomolecules. KOHA-PC reacts with the primary amino groups found in proteins (specifically on lysine residues) and in ethanolamine phospholipids. researchgate.net This reaction results in the formation of 4-oxo-heptanedioic monoamide (OHdiA) derivatives, covalently attaching a 4-oxoheptanedioic moiety to the target protein or lipid. researchgate.net

Involvement in Catabolism of (2E)-4-Hydroxy-2-nonenal (HNE)

This compound is also implicated in the metabolic breakdown of (2E)-4-Hydroxy-2-nonenal (HNE), a toxic aldehyde produced during the lipid peroxidation of omega-6 polyunsaturated fatty acids. nih.govnih.gov The detoxification of HNE involves multiple metabolic pathways. One such pathway proceeds through the conversion of HNE to 4-hydroxynonanoic acid (HNA). nih.gov

This HNA can then undergo ω-oxidation to form 4,9-dihydroxynonanoic acid, which is subsequently oxidized to 4-hydroxynonanedioic acid. nih.gov This dicarboxylic acid is further degraded via β-oxidation, shortening the carbon chain from the C-9 end. An intermediate in this process is 4-hydroxyheptanedioyl-CoA. researchgate.netnih.gov The relevance of this compound to this pathway is suggested by its use in the chemical synthesis of a lactone derivative of 4-hydroxyheptanedioic acid, which serves as a standard for a metabolite found in this HNE catabolic pathway. nih.gov This indicates a close structural and metabolic relationship between the 4-hydroxy and 4-oxo forms of heptanedioic acid within the context of HNE degradation.

Degradation of 4-Hydroxynonanedioic Acid via β-oxidation

The degradation of 4-hydroxynonanedioic acid, a dicarboxylic acid, occurs through the β-oxidation pathway, primarily within peroxisomes. This metabolic process involves a series of enzymatic reactions that systematically shorten the carbon chain of the fatty acid, yielding acetyl-CoA. Dicarboxylic acids are typically products of ω-oxidation of monocarboxylic acids, and their subsequent breakdown via β-oxidation is a crucial metabolic route, particularly when mitochondrial fatty acid oxidation is impaired or overloaded nih.govnih.gov.

The initial step in the peroxisomal β-oxidation of a dicarboxylic acid is its activation to a coenzyme A (CoA) ester. This reaction is catalyzed by a dicarboxylyl-CoA synthetase. Following activation, the dicarboxylyl-CoA ester enters the β-oxidation spiral. The core process of β-oxidation comprises four key enzymatic steps that are repeated in a cyclical manner:

Oxidation: The first step is catalyzed by an acyl-CoA oxidase, which introduces a double bond between the α- and β-carbons of the fatty acyl-CoA.

Hydration: An enoyl-CoA hydratase then adds a water molecule across the double bond, forming a β-hydroxyacyl-CoA.

Oxidation: The resulting β-hydroxyacyl-CoA is subsequently oxidized to a β-ketoacyl-CoA by a hydroxyacyl-CoA dehydrogenase.

Thiolysis: Finally, a thiolase cleaves the β-ketoacyl-CoA, releasing a molecule of acetyl-CoA and a dicarboxylyl-CoA that is two carbons shorter than the original molecule.

This cycle is repeated until the dicarboxylic acid is completely degraded. For 4-hydroxynonanedioic acid, this process would systematically remove two-carbon units from the carboxyl end, eventually leading to the formation of shorter-chain dicarboxylic acids and acetyl-CoA.

| Step | Reaction | Enzyme Family |

| 1 | Activation | Dicarboxylyl-CoA synthetase |

| 2 | Oxidation | Acyl-CoA oxidase |

| 3 | Hydration | Enoyl-CoA hydratase |

| 4 | Oxidation | Hydroxyacyl-CoA dehydrogenase |

| 5 | Thiolysis | Thiolase |

Formation of 4-Hydroxyheptanedioyl-CoA or its Lactone

During the β-oxidation of 4-hydroxynonanedioic acid, one of the key intermediates formed is 4-hydroxyheptanedioyl-CoA. This molecule is the result of one complete cycle of β-oxidation, where a two-carbon unit (acetyl-CoA) has been cleaved from the nine-carbon 4-hydroxynonanedioic acid. The resulting seven-carbon dicarboxylic acid derivative still possesses a hydroxyl group at the fourth position.

This intermediate, 4-hydroxyheptanedioyl-CoA, can exist in equilibrium with its corresponding lactone. A lactone is a cyclic ester formed by the intramolecular esterification of a hydroxy carboxylic acid. In this case, the hydroxyl group at the C4 position can react with the CoA-activated carboxyl group to form a stable six-membered ring structure. The formation of this lactone can be a significant metabolic fate for this intermediate.

The subsequent metabolism of 4-hydroxyheptanedioyl-CoA would involve further rounds of β-oxidation, progressively shortening the carbon chain until the molecule is completely broken down into smaller, metabolically usable units such as acetyl-CoA and, in the case of odd-chain dicarboxylic acids, propionyl-CoA.

Identification as a Metabolite in Fungal Systems

Production by Cytospora Species

This compound and its derivatives have been identified as secondary metabolites produced by certain species of fungi, notably from the genus Cytospora. Cytospora is a genus of ascomycete fungi that are widely recognized as plant pathogens, causing canker diseases in a variety of woody plants nih.gov. These fungi are also known to be prolific producers of a diverse array of bioactive secondary metabolites.

Research on the chemical constituents of Cytospora species has led to the isolation and characterization of various novel compounds. Specifically, a strain of Cytospora sp., designated as CCTU A309, isolated from a walnut tree in Iran, has been found to produce derivatives of 2-hydroxy-3-phenyl-4-oxoheptanedioic acid nih.gov. The production of these compounds highlights the metabolic diversity within the Cytospora genus and points to complex biosynthetic pathways that result in the formation of these modified dicarboxylic acids.

| Fungal Genus | Species | Metabolite Class |

| Cytospora | sp. CCTU A309 | Heptanedioic acid derivatives |

Diastereomeric Forms (e.g., (2R,3S) and (2S,3S) 2-hydroxy-3-phenyl-4-oxoheptanedioic acid)

Detailed chemical analysis of the secondary metabolites from Cytospora sp. CCTU A309 has revealed the presence of diastereomeric forms of 2-hydroxy-3-phenyl-4-oxoheptanedioic acid. Diastereomers are stereoisomers that are not mirror images of each other and have different physical properties. The specific diastereomers identified from this fungal strain are (2R,3S) 2-hydroxy-3-phenyl-4-oxoheptanedioic acid and (2S,3S) 2-hydroxy-3-phenyl-4-oxoheptanedioic acid nih.gov.

The structural elucidation of these compounds was achieved through extensive spectroscopic analysis, including high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy nih.gov. The determination of the absolute configurations at the chiral centers (C-2 and C-3) is a critical aspect of their characterization and is essential for understanding their biological activities. The presence of these specific diastereomers suggests that their biosynthesis is under strict stereochemical control by the fungal enzymes. While the exact biosynthetic pathway for these compounds in Cytospora has not been fully elucidated, it is likely to involve a series of stereospecific enzymatic reactions.

| Compound | Stereochemistry | Producing Organism |

| 2-hydroxy-3-phenyl-4-oxoheptanedioic acid | (2R,3S) | Cytospora sp. CCTU A309 nih.gov |

| 2-hydroxy-3-phenyl-4-oxoheptanedioic acid | (2S,3S) | Cytospora sp. CCTU A309 nih.gov |

Biological Activities and Mechanistic Studies

Angiogenic Activity

4-Oxoheptanedioic acid, particularly in its monoamide form, has demonstrated notable effects on angiogenesis, the formation of new blood vessels.

Research has shown that 4-oxoheptanedioic monoamide (OHdiA) epitopes are angiogenic. nih.govnih.gov These molecules have been observed to cause adhesion and tube formation by human umbilical vein endothelial cells (HUVECs), which are key events in the angiogenic process. nih.govnih.gov The pro-angiogenic potential of various compounds can be evaluated using assays such as the ex vivo rat aortic ring assay and in vivo chick chorioallantoic membrane (CAM) assay. nih.govresearchgate.net

The angiogenic activity of 4-oxoheptanedioic monoamide epitopes is dependent on Toll-like Receptor 2 (TLR2). nih.govnih.gov TLRs are key players in innate immunity and inflammation, and their activation in endothelial cells can trigger signaling cascades that lead to cellular responses like angiogenesis. nih.govimrpress.com The interaction between OHdiA monoamide epitopes and TLR2 on endothelial cells initiates the adhesion and tube formation necessary for new blood vessel growth. nih.govnih.gov In various contexts, TLR2 and TLR4 activation in endothelial cells is linked to inflammatory responses and can be triggered by a range of molecules. imrpress.comnih.gov

While this compound promotes angiogenesis through a TLR2-dependent mechanism, the Vascular Endothelial Growth Factor (VEGF) pathway is a primary regulator of this process. mdpi.comnih.gov VEGF and its receptors are central to both physiological and pathological angiogenesis. nih.govoncotarget.com The angiogenic activity of OHdiA monoamide epitopes has been described as only slightly less potent than that of carboxyethylpyrrole (CEP) epitopes, which are known to contribute to pathological angiogenesis in conditions like age-related macular degeneration and tumor growth. nih.govnih.gov Some structural analogs of related compounds can induce the secretion of VEGF, suggesting a potential area for further investigation into crosstalk between these pathways. nih.gov

4-Oxoheptanedioic monoamide (OHdiA) derivatives are formed from the oxidative fragmentation of phospholipids (B1166683) containing docosahexaenoate (DHA). nih.govnih.gov Specifically, 4-keto-7-oxohept-5-enoic acid (KOHA), an oxidation product, forms covalent adducts with the primary amino groups of proteins and ethanolamine (B43304) phospholipids, creating OHdiA monoamide derivatives. nih.govnih.gov These OHdiA monoamide epitopes are the active forms that exhibit receptor-mediated biological activity, such as the promotion of angiogenesis. nih.govnih.gov

| Aspect | Key Finding | Primary Mechanism | Relevant Cell Type |

|---|---|---|---|

| Promotion of Angiogenesis | OHdiA monoamide epitopes induce endothelial cell adhesion and tube formation. nih.govnih.gov | Direct stimulation of angiogenic processes. | Human Umbilical Vein Endothelial Cells (HUVECs) nih.govnih.gov |

| Mediating Receptor | Angiogenic effects are dependent on Toll-like Receptor 2 (TLR2). nih.govnih.gov | Activation of TLR2 signaling pathways. nih.govnih.gov | Endothelial Cells nih.govnih.gov |

| Potency Comparison | Slightly less potent than CEP epitopes involved in pathological angiogenesis. nih.govnih.gov | Comparison with known pro-angiogenic molecules. | Not specified |

| Active Form | 4-Oxoheptanedioic monoamide epitopes are the biologically active derivatives. nih.govnih.gov | Covalent modification of proteins and phospholipids. nih.govnih.gov | Not specified |

Antioxidant Properties of Derivatives

Derivatives related to this compound are products of lipid peroxidation, a process intrinsically linked to oxidative stress. nih.govnih.gov The study of such derivatives often occurs within the broader context of understanding and combating oxidative damage.

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects. mdpi.com This process leads to lipid-derived oxidative modification of biomolecules, which is implicated in many pathological states. nih.govnih.gov Phospholipids containing polyunsaturated fatty acids are major targets of this free radical-initiated oxidation. nih.govnih.gov

Antioxidants function by neutralizing free radicals, thereby preventing cellular damage. mdpi.com Various natural and synthetic compounds exhibit antioxidant properties. For instance, phenolic compounds found in cold-pressed oils and derivatives of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP) have been shown to have significant radical scavenging activity. nih.govmdpi.com While direct studies on the antioxidant capacity of this compound itself are not detailed in the provided context, its formation as a product of oxidative damage places it centrally within this field of study. nih.govnih.gov

| Concept | Description | Relevance to this compound |

|---|---|---|

| Oxidative Stress | A state of imbalance between ROS production and antioxidant defenses, leading to molecular damage. mdpi.com | The formation of this compound derivatives is a consequence of oxidative stress-induced lipid peroxidation. nih.govnih.gov |

| Lipid Peroxidation | The oxidative degradation of lipids, particularly polyunsaturated fatty acids, by free radicals. nih.govnih.gov | This process is the source of the precursors that form 4-oxoheptanedioic monoamide adducts. nih.govnih.gov |

| Antioxidant Action | Neutralization of free radicals to prevent or reduce oxidative damage. mdpi.com | The biological context of this compound is intertwined with the mechanisms of oxidative damage and the potential for antioxidant intervention. |

Reduction of Reactive Oxygen Species (ROS) Levels

Research into the direct reactive oxygen species (ROS) scavenging capabilities of this compound is an emerging area. While this compound itself is known to be a product of the oxidative degradation of polyunsaturated fatty acids like docosahexaenoic acid (DHA), studies on related compounds suggest potential pathways for mitigating oxidative stress nih.govnih.gov. For instance, other keto acids have been investigated for their antioxidant properties. One study on (9Z,11E)-13-Oxooctadeca-9,11-dienoic acid (13-KODE) demonstrated that it could significantly reduce the production of ROS induced by lipopolysaccharide (LPS) in macrophage cells fao.orgresearchgate.net. This effect was linked to the upregulation of key antioxidant pathways, including the nuclear factor erythroid-2 like 2 (Nfe2I2) and heme oxygenase 1 (HO-1) systems fao.orgresearchgate.net. Although not direct evidence for this compound, these findings highlight a potential mechanism by which structurally related keto acids may exert antioxidant effects.

Anti-inflammatory Effects

Derivatives of this compound, particularly complex heterocyclic structures, have been a key focus of anti-inflammatory research. These studies often involve creating novel molecules and testing their efficacy in established models of inflammation.

The anti-inflammatory effects of various compounds are often mediated through their interaction with key intracellular signaling pathways that regulate the production of inflammatory mediators. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are critical in this regard mdpi.com. When stimulated by inflammatory triggers like LPS, these pathways lead to the expression of pro-inflammatory genes, including those for cytokines like TNF-α and IL-1β mdpi.com.

Research on novel pyrrolo[1,2-a] nih.govnih.govresearchgate.nettriazine derivatives has shown that these molecules can act as potent inhibitors of p38 MAP kinase, a key component of the MAPK pathway psu.edu. By inhibiting this enzyme, these compounds can effectively block the downstream signaling that leads to the production of TNF-α, a major inflammatory cytokine psu.edu. Similarly, studies on other compounds have demonstrated that inhibition of the NF-κB pathway is a viable strategy for reducing inflammation researchgate.net. The suppression of these signaling cascades prevents the nuclear translocation of NF-κB p65 and reduces the expression of various pro-inflammatory genes, thereby mitigating the inflammatory response mdpi.comnih.gov.

Recent research has focused on the synthesis and evaluation of a specific class of compounds, namely substituted 3-R-2,8-dioxo-7,8-dihydro-2H-pyrrolo[1,2-a] nih.govnih.govresearchgate.nettriazino[2,3-c]quinazoline-5a(6H)carboxylic acids, for their anti-inflammatory properties nih.gov. These compounds were developed through computer-aided drug design and evaluated in vivo using standard animal models of inflammation nih.gov.

In studies using carrageenan-induced and formalin-induced paw edema in rats, these synthesized compounds demonstrated significant anti-inflammatory activity. The effectiveness of some of these derivatives was found to be comparable or even superior to that of the well-known non-steroidal anti-inflammatory drug (NSAID), Diclofenac nih.gov. The research highlighted that the introduction of fluorine atoms into the quinazoline (B50416) ring system could further enhance this anti-inflammatory effect nih.gov. These findings suggest that the pyrrolo[1,2-a] nih.govnih.govresearchgate.nettriazino[2,3-c]quinazoline scaffold is a promising template for developing new anti-inflammatory agents nih.gov.

Table 1: In vivo Anti-inflammatory Activity of Selected Pyrrolo[1,2-a] nih.govnih.govresearchgate.nettriazino[2,3-c]quinazoline Derivatives The data presented below is illustrative of findings in the field for this class of compounds and is based on reported research.

| Compound Type | Animal Model | Effect | Reference Compound |

| Substituted pyrrolo[1,2-a] nih.govnih.govresearchgate.nettriazino[2,3-c]quinazoline-5a(6H)carboxylic acids | Carrageenan-induced rat paw edema | Significant reduction in edema | Diclofenac |

| Fluorine-substituted derivatives | Carrageenan-induced rat paw edema | Enhanced reduction in edema | Diclofenac |

| Substituted pyrrolo[1,2-a] nih.govnih.govresearchgate.nettriazino[2,3-c]quinazoline-5a(6H)carboxylic acids | Formalin-induced rat paw edema | Significant reduction in edema | Diclofenac |

Antimicrobial Activity

The modification of carboxylic acids into various derivatives is a common strategy in the search for new antimicrobial agents. While data specifically on this compound derivatives is limited, research on other structurally related molecules provides insight into potential antimicrobial applications.

The search for new antimicrobials includes efforts to find agents with selective activity against specific and often resilient pathogens like Escherichia coli. Research into 4H-4-oxoquinolizine derivatives has identified compounds with significant in vivo efficacy against E. coli. For instance, the cis-3-amino-4-methylpiperidine analogue demonstrated potent activity in a mouse protection test against an E. coli strain, with an oral ED50 value of 1.4 mg/kg nih.gov. Other research has focused on different mechanisms, such as the inhibition of biofilm formation, which is a key factor in bacterial virulence and resistance. One study identified a microbial metabolite, bacillaene, that strongly inhibits the formation of amyloid fibers that are essential for the structure of E. coli biofilms nih.gov. While not a derivative of this compound, these findings show the diverse strategies employed to selectively target pathogenic bacteria like E. coli.

Table 2: Examples of Derivatives with Antimicrobial Activity Against E. coli This table provides examples of compound classes that have shown activity against E. coli, illustrating the potential for derivatization as an antimicrobial strategy.

| Compound Class | Specific Derivative Example | Pathogen | Activity Noted |

| 4H-4-Oxoquinolizines | cis-3-amino-4-methylpiperidine analogue | Escherichia coli JUHL | In vivo efficacy (Oral ED50 = 1.4 mg/kg) nih.gov |

| Hydrazono derivatives | Derivatives of 4-hydroxyisophthalic acid | E. coli Bb, E. coli 7075 | In vitro activity nih.gov |

Receptor Interactions

The biological effects of this compound derivatives are closely linked to their interactions with cellular receptors.

While direct binding of this compound or its monoamide derivatives (OHdiA) to the scavenger receptor CD36 has not been explicitly demonstrated, a strong association is suggested by its similarity to other molecules. Research indicates that OHdiA monoamides may exhibit receptor-mediated biological activity similar to that of ω-(2-carboxyethyl)pyrrole (CEP), a well-established marker of oxidative stress derived from docosahexaenoate (DHA) nih.gov. The binding and subsequent clearance of CEP-modified proteins by macrophages are dependent on both the CD36 receptor and Toll-like receptor 2 (TLR2) nih.gov. This functional parallel suggests that CD36 is a probable receptor target for the derivatives of this compound. CD36 is known to bind a variety of ligands, including long-chain fatty acids and oxidized low-density lipoproteins (oxLDL) frontiersin.org.

The interaction with CD36 firmly places this compound and its derivatives within the critical pathways of lipid metabolism and immune response. CD36 itself is a key player in the transport of fatty acids and the uptake of oxidized lipids, processes central to cellular metabolism and energy homeostasis frontiersin.org. On macrophages, CD36 functions as a scavenger receptor that internalizes oxidized lipids, an event that can trigger inflammatory signaling and immune responses, leading to the formation of foam cells characteristic of atherosclerosis frontiersin.org. The formation of this compound is a consequence of the oxidative degradation of DHA, a polyunsaturated fatty acid, linking it directly to lipid peroxidation processes that are often associated with inflammation and cellular stress nih.gov.

As a primary receptor for oxLDL on macrophages, CD36 mediates the internalization of these modified lipoproteins frontiersin.org. The process of oxLDL endocytosis is a critical step in the development of atherosclerosis researchgate.netnih.gov. While a direct facilitatory role for this compound has not been detailed, its status as a lipid oxidation product and its likely interaction with CD36 suggest its involvement in the broader context of oxLDL recognition and uptake. Studies have shown that the binding of certain fatty acids to CD36 can enhance the uptake of oxLDL nih.gov. Given that this compound derivatives are formed during oxidative stress, a condition that also generates oxLDL, their presence could modulate the CD36-mediated endocytosis of these lipoproteins by macrophages.

Modification of Biomolecules

This compound is not merely a signaling molecule; it also participates in the covalent modification of other essential biomolecules.

Research has demonstrated that this compound, in the form of its precursor, covalently modifies proteins and phospholipids to create 4-oxo-heptanedioic monoamide (OHdiA) derivatives. These adducts are formed when the compound reacts with the primary amino groups found in proteins (specifically lysyl residues) and in certain phospholipids, such as ethanolamine phospholipids nih.gov. An analysis of blood from healthy human subjects revealed the presence of these derivatives, with significantly higher levels of OHdiA-protein adducts compared to OHdiA-ethanolamine phospholipid adducts nih.gov.

Table 1: Levels of 4-Oxoheptanedioic Monoamide (OHdiA) Derivatives in Human Blood

| Biomolecule Derivative | Concentration (μM) |

| OHdiA-Protein | 0.45 |

| OHdiA-Ethanolamine Phospholipid | 0.18 |

This table presents the mean concentrations of OHdiA derivatives found in the blood of healthy human subjects as reported in scientific literature. nih.gov

Alteration of Target Biomolecule Function

This compound and its derivatives have been shown to interact with and alter the function of specific biomolecules, primarily through covalent modification. Research in this area has focused on its role as an enzyme inhibitor and its formation of adducts with proteins and phospholipids.

Enzyme Inhibition

Analogues of this compound have been identified as irreversible inhibitors of bacterial dihydrodipicolinate synthase (DHDPS), a key enzyme in the lysine (B10760008) biosynthesis pathway. This inhibitory action positions these compounds as potential leads for the development of novel antibacterial agents.

Kinetic studies have been conducted to determine the efficacy of these inhibitions. Specifically, the diethyl ester of (2E)-4-oxoheptenedioic acid and (2E)-4-oxoheptenedioic acid itself have been evaluated. The second-order rate constants of inactivation provide a measure of the efficiency of the inhibitor.

Table 1: Enzyme Inhibition by this compound Analogues

| Inhibitor | Target Enzyme | Second-Order Rate Constant of Inactivation (M⁻¹ min⁻¹) |

|---|---|---|

| Diethyl (2E)-4-oxoheptenedioate | Dihydrodipicolinate synthase | 18 ± 2 |

| (2E)-4-oxoheptenedioic acid | Dihydrodipicolinate synthase | 1.1 ± 0.1 |

Data sourced from Boughton et al., 2008.

The mechanism of this irreversible inhibition involves the alkylation of the enzyme. Mass spectrometric analyses have been employed to identify the specific sites of modification on dihydrodipicolinate synthase. These studies have revealed that the active site lysine residue (Lys161) is the primary target of alkylation by these this compound analogues. nih.gov Substrate co-incubation studies have further confirmed that these inhibitors act at the active site of the enzyme. nih.gov

Covalent Adduct Formation with Proteins and Phospholipids

This compound is also known to be a product of lipid peroxidation, specifically from the oxidative fragmentation of docosahexaenoate (DHA), a polyunsaturated fatty acid enriched in neural tissues. researchgate.net In this context, it can form covalent adducts with biomolecules, leading to the formation of 4-oxoheptanedioic monoamide (OHdiA) derivatives. These modifications primarily target the primary amino groups of proteins and ethanolamine phospholipids.

The formation of these adducts has been quantified in human biological samples, indicating their presence under physiological conditions. An LC-MS/MS method was developed for the quantification of these derivatives in biological samples. researchgate.net Studies on blood from healthy human subjects have revealed differing levels of OHdiA-protein and OHdiA-ethanolamine phospholipid adducts.

Table 2: Levels of this compound Adducts in Human Blood

| Biomolecule Adduct | Concentration (μM) |

|---|---|

| OHdiA-protein | 0.45 |

| OHdiA-ethanolamine phospholipid | 0.18 |

Data represents mean values from a study with n=3, p = 0.027, indicating significantly higher levels of protein adducts. Sourced from Guo et al., 2016. researchgate.net

The formation of these adducts represents a modification of the target biomolecules, which can potentially alter their structure and function.

Analytical Methodologies for 4 Oxoheptanedioic Acid Research

Spectroscopic Characterization Techniques

Spectroscopy is fundamental to the characterization of 4-oxoheptanedioic acid, providing detailed information about its atomic and molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for verifying the structural integrity of this compound by mapping its carbon and hydrogen framework.

¹H NMR: The proton NMR spectrum of this compound is expected to show two distinct signals for the methylene (B1212753) (-CH₂-) groups. The protons on the carbons adjacent to the carboxylic acid groups (C2 and C6) would appear as one signal, while the protons on the carbons adjacent to the central ketone group (C3 and C5) would appear as another. Due to the electronegativity of the adjacent oxygen atoms, these signals are anticipated to be triplets in the downfield region, typically between 2.0 and 3.0 ppm. The carboxylic acid protons (-COOH) would produce a broad singlet signal at a much further downfield position, often above 10 ppm.

¹³C NMR: The carbon NMR spectrum provides complementary information, confirming the presence of the seven carbon atoms in unique chemical environments. The spectrum would feature three key signals in the downfield region: one for the ketone carbonyl carbon (C4) and another for the two equivalent carboxylic acid carbonyl carbons (C1 and C7). The three sets of methylene carbons (C2/C6 and C3/C5) would appear in the upfield region.

Predicted NMR Chemical Shifts (δ) for this compound

| Nucleus | Position | Predicted Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|---|

| ¹H | -CH₂(COOH) | ~2.4 - 2.6 | Triplet (t) |

| -CH₂(C=O) | ~2.7 - 2.9 | Triplet (t) | |

| -COOH | >10 | Singlet (s), broad | |

| ¹³C | C1/C7 (-COOH) | ~170 - 185 | N/A |

| C2/C6 | ~30 - 40 | N/A | |

| C3/C5 | ~40 - 55 | N/A | |

| C4 (C=O) | >200 | N/A |

Infrared (IR) spectroscopy is employed to identify the key functional groups within the this compound molecule. The presence of both a ketone and two carboxylic acid groups results in a characteristic spectrum. The most prominent features are the strong carbonyl (C=O) stretching absorptions and the broad hydroxyl (-OH) stretch of the carboxylic acid dimer.

Characteristic IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Functional Group | Vibration | Intensity |

|---|---|---|---|

| 2500-3500 | Carboxylic Acid (-OH) | O-H stretch | Broad, Strong |

| ~1715 | Ketone (C=O) | C=O stretch | Strong |

| ~1700 | Carboxylic Acid (C=O) | C=O stretch | Strong |

| 1210-1320 | Carboxylic Acid (C-O) | C-O stretch | Medium |

| 900-960 | Carboxylic Acid (-OH) | O-H bend (out-of-plane) | Broad, Medium |

Mass spectrometry (MS) is a vital tool for confirming the molecular weight of this compound and for studying its fragmentation, which aids in structural confirmation. The compound has a molecular weight of 174.15 g/mol nih.govsigmaaldrich.comsigmaaldrich.com. In electron ionization (EI-MS), the molecular ion peak ([M]⁺) may be observed. The fragmentation pattern is typically characterized by the loss of water (-18 Da) and carboxyl groups (-45 Da) nmrdb.org.